PDE10A-IN-2 Hydrochloride Demonstrates Significantly Higher Oral Bioavailability than Lead Compound Inhibitor A
PDE10A-IN-2 hydrochloride (14·3HCl) exhibits an oral bioavailability (F) of ~50% in Sprague-Dawley rats, representing a 20-fold improvement over the earlier lead compound, inhibitor A, which had an oral bioavailability of only ~2.5% [1]. This stark difference underscores the successful structural optimization of the benzimidazole scaffold with an N-methylpiperazine group to enhance aqueous solubility and metabolic stability, enabling robust oral dosing for in vivo efficacy studies [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | ~50% |
| Comparator Or Baseline | Inhibitor A (Lead Compound): ~2.5% |
| Quantified Difference | 20-fold higher |
| Conditions | Sprague-Dawley rats, oral dose: 10 mg/kg |
Why This Matters
High oral bioavailability is essential for reproducible, dose-dependent in vivo pharmacology studies, avoiding the confounding effects of variable absorption and enabling chronic dosing regimens.
- [1] Yang Y, et al. Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors with improved solubility and pharmacokinetic properties for treatment of pulmonary arterial hypertension. Acta Pharm Sin B. 2020 Dec;10(12):2339-2347. View Source
